Cas no 1330754-00-1 (ethyl 5-(propan-2-yl)-1,3,4-thiadiazole-2-carboxylate)

ethyl 5-(propan-2-yl)-1,3,4-thiadiazole-2-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- 5-Isopropyl-[1,3,4]thiadiazole-2-carboxylic acid ethyl ester
- ethyl 5-(propan-2-yl)-1,3,4-thiadiazole-2-carboxylate
- 1,3,4-Thiadiazole-2-carboxylic acid, 5-(1-methylethyl)-, ethyl ester
-
- MDL: MFCD19981641
- Inchi: 1S/C8H12N2O2S/c1-4-12-8(11)7-10-9-6(13-7)5(2)3/h5H,4H2,1-3H3
- InChI Key: ZTTMTGYJLPUEIX-UHFFFAOYSA-N
- SMILES: S1C(C(C)C)=NN=C1C(OCC)=O
ethyl 5-(propan-2-yl)-1,3,4-thiadiazole-2-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM465775-1g |
ethyl 5-(propan-2-yl)-1,3,4-thiadiazole-2-carboxylate |
1330754-00-1 | 95%+ | 1g |
$1440 | 2024-08-02 | |
TRC | B438563-5mg |
Ethyl 5-(Propan-2-yl)-1,3,4-thiadiazole-2-carboxylate |
1330754-00-1 | 5mg |
$ 50.00 | 2022-06-07 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD610389-1g |
Ethyl 5-isopropyl-1,3,4-thiadiazole-2-carboxylate |
1330754-00-1 | 97% | 1g |
¥8232.0 | 2023-04-03 | |
Enamine | EN300-198283-5g |
ethyl 5-(propan-2-yl)-1,3,4-thiadiazole-2-carboxylate |
1330754-00-1 | 95% | 5g |
$2858.0 | 2023-09-16 | |
Enamine | EN300-198283-10g |
ethyl 5-(propan-2-yl)-1,3,4-thiadiazole-2-carboxylate |
1330754-00-1 | 95% | 10g |
$4236.0 | 2023-09-16 | |
1PlusChem | 1P01B8AQ-5g |
ethyl 5-(propan-2-yl)-1,3,4-thiadiazole-2-carboxylate |
1330754-00-1 | 95% | 5g |
$3595.00 | 2023-12-22 | |
Enamine | EN300-198283-0.1g |
ethyl 5-(propan-2-yl)-1,3,4-thiadiazole-2-carboxylate |
1330754-00-1 | 95% | 0.1g |
$342.0 | 2023-09-16 | |
Aaron | AR01B8J2-500mg |
ethyl 5-(propan-2-yl)-1,3,4-thiadiazole-2-carboxylate |
1330754-00-1 | 95% | 500mg |
$1081.00 | 2025-02-09 | |
Aaron | AR01B8J2-1g |
ethyl 5-(propan-2-yl)-1,3,4-thiadiazole-2-carboxylate |
1330754-00-1 | 95% | 1g |
$1381.00 | 2025-02-09 | |
Aaron | AR01B8J2-10g |
ethyl 5-(propan-2-yl)-1,3,4-thiadiazole-2-carboxylate |
1330754-00-1 | 95% | 10g |
$5850.00 | 2023-12-16 |
ethyl 5-(propan-2-yl)-1,3,4-thiadiazole-2-carboxylate Related Literature
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
-
3. Book reviews
-
Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
-
D. Pihler-Puzović,A. L. Hazel,T. Mullin Soft Matter, 2016,12, 7112-7118
Additional information on ethyl 5-(propan-2-yl)-1,3,4-thiadiazole-2-carboxylate
Recent Advances in the Study of Ethyl 5-(propan-2-yl)-1,3,4-thiadiazole-2-carboxylate (CAS: 1330754-00-1) in Chemical Biology and Pharmaceutical Research
Ethyl 5-(propan-2-yl)-1,3,4-thiadiazole-2-carboxylate (CAS: 1330754-00-1) is a heterocyclic compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This compound belongs to the 1,3,4-thiadiazole family, a class of heterocycles known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of the ethyl carboxylate and isopropyl substituents on the thiadiazole ring enhances its reactivity and potential for structural modifications, making it a promising scaffold for the development of novel therapeutic agents.
Recent studies have focused on the synthesis and biological evaluation of ethyl 5-(propan-2-yl)-1,3,4-thiadiazole-2-carboxylate derivatives. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory activity against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The researchers attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis by targeting key enzymes involved in peptidoglycan biosynthesis. Furthermore, molecular docking studies revealed strong interactions between the thiadiazole core and the active site of the target enzymes, providing insights into the structure-activity relationship (SAR) of this class of compounds.
In addition to its antimicrobial properties, ethyl 5-(propan-2-yl)-1,3,4-thiadiazole-2-carboxylate has shown promise as an anticancer agent. A 2022 study in Bioorganic & Medicinal Chemistry Letters reported that derivatives of this compound exhibited selective cytotoxicity against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. Mechanistic studies indicated that these derivatives induce apoptosis via the mitochondrial pathway, with activation of caspase-3 and -9. The study also highlighted the role of the isopropyl group in enhancing cellular uptake and bioavailability, a critical factor in the development of effective anticancer drugs.
The synthetic versatility of ethyl 5-(propan-2-yl)-1,3,4-thiadiazole-2-carboxylate has also been explored in recent research. A 2023 paper in Organic & Biomolecular Chemistry described a novel one-pot synthesis method for this compound, utilizing eco-friendly catalysts and solvents to improve yield and reduce environmental impact. The optimized protocol achieved a yield of 85% and demonstrated scalability, making it suitable for industrial applications. This advancement is particularly significant for large-scale production of thiadiazole-based pharmaceuticals, addressing a key challenge in the field.
Despite these promising findings, challenges remain in the clinical translation of ethyl 5-(propan-2-yl)-1,3,4-thiadiazole-2-carboxylate-based therapeutics. Pharmacokinetic studies have revealed limitations in oral bioavailability and metabolic stability, prompting ongoing research into prodrug strategies and formulation optimization. A 2024 preclinical study published in European Journal of Pharmaceutical Sciences investigated nanoparticle-based delivery systems for this compound, showing improved plasma half-life and tissue distribution in animal models. These findings underscore the importance of interdisciplinary approaches in advancing thiadiazole-based drug candidates.
In conclusion, ethyl 5-(propan-2-yl)-1,3,4-thiadiazole-2-carboxylate (CAS: 1330754-00-1) represents a versatile scaffold with significant potential in drug discovery. Recent studies have elucidated its mechanisms of action, optimized synthetic routes, and explored innovative delivery systems. Future research should focus on addressing pharmacokinetic challenges and expanding the therapeutic applications of this compound, particularly in areas such as neurodegenerative diseases and metabolic disorders where thiadiazole derivatives have shown preliminary activity. The continued investigation of this compound and its derivatives is expected to yield valuable contributions to the field of medicinal chemistry in the coming years.
1330754-00-1 (ethyl 5-(propan-2-yl)-1,3,4-thiadiazole-2-carboxylate) Related Products
- 1856963-35-3(4-(2-ethyl-1H-imidazol-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde)
- 1203359-50-5(N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(phenylsulfanyl)propanamide)
- 1696509-97-3(2-(4-chloro-3-methyl-1H-pyrazol-1-yl)-5-methylbenzaldehyde)
- 6136-94-3(2-BUTANONE, 1,1-DIETHOXY-3-METHYL-)
- 2228441-88-9(4-(2-methanesulfonylphenyl)-2-methylbutan-2-amine)
- 1216700-54-7(N-(4-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-2-fluorobenzamide hydrochloride)
- 2149146-95-0(4-ethoxy-3-formamido-3-methylbutanoic acid)
- 210537-36-3({2,6-Bis[1-(N-2-ethylphenylimino)ethyl]pyridine}-iron(II)-dichloride)
- 1807291-28-6(Ethyl 3-cyano-4-ethyl-5-formylphenylacetate)
- 6375-61-7(2-(4-chloro-2-nitrophenyl)sulfanylacetic acid)




